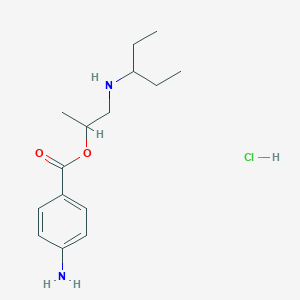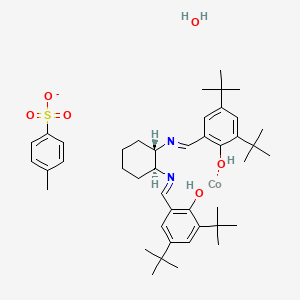![molecular formula C6H3N3O4 B13797324 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone CAS No. 52560-24-4](/img/structure/B13797324.png)
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone is a heterocyclic compound that belongs to the family of pyrrolopyrazines These compounds are characterized by their fused ring structure, which includes both pyrrole and pyrazine rings
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of a suitable pyrazine derivative with a pyrrole derivative in the presence of a cyclizing agent can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth and proliferation. The exact pathways involved may include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the positioning of nitrogen atoms and substituents.
Pyrido[2,3-b]pyrazines: These compounds have a similar core structure but differ in the arrangement of the rings and functional groups.
Quinoxalines: These compounds also feature a fused ring system but with different heteroatoms and substituents.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
52560-24-4 |
|---|---|
Molekularformel |
C6H3N3O4 |
Molekulargewicht |
181.11 g/mol |
IUPAC-Name |
1,4-dihydropyrrolo[3,4-b]pyrazine-2,3,5,7-tetrone |
InChI |
InChI=1S/C6H3N3O4/c10-3-1-2(4(11)9-3)8-6(13)5(12)7-1/h(H,7,12)(H,8,13)(H,9,10,11) |
InChI-Schlüssel |
JCQFLMWRKBYHKH-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=O)NC1=O)NC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


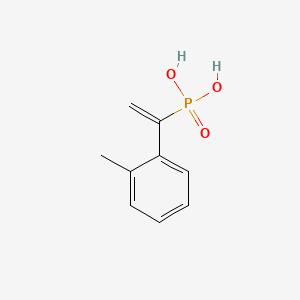
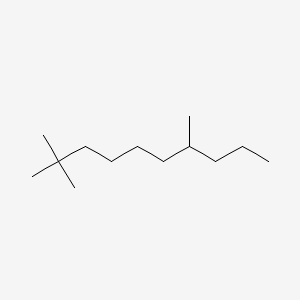

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
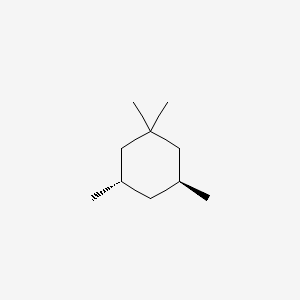
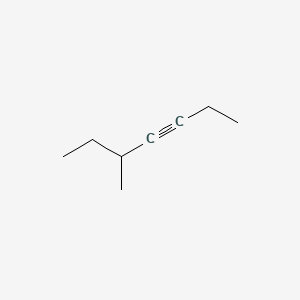


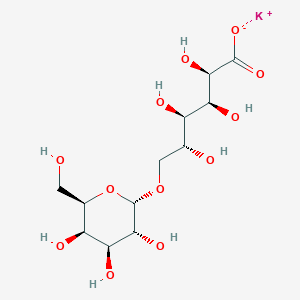
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

